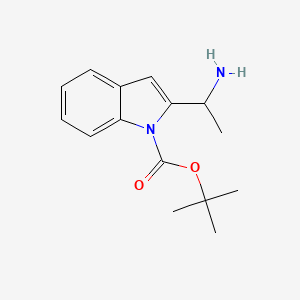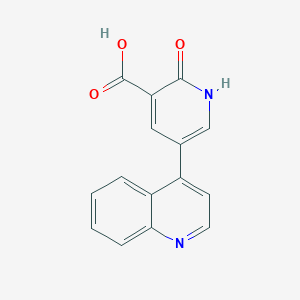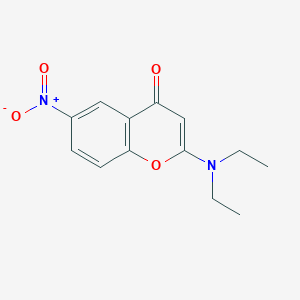![molecular formula C18H27N B11857279 8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane CAS No. 88151-85-3](/img/structure/B11857279.png)
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane is a chemical compound with the molecular formula C18H27N. It is characterized by its unique spiro structure, which includes a spiro-connected azaspirodecane and a phenyl group.
Preparation Methods
The synthesis of 8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures
Mechanism of Action
The mechanism of action of 8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane can be compared with other spirocyclic compounds, such as:
8-Azaspiro[4.5]decane: This compound has a smaller spirocyclic core and lacks the phenyl group, making it less complex.
8-Methyl-8-azaspiro[5.5]undecane: Similar in structure but with a different ring size, leading to different chemical and biological properties.
11-Phenyl-8-azaspiro[5.6]dodecane: Lacks the methyl group, which may affect its reactivity and interactions
The uniqueness of this compound lies in its specific combination of a spirocyclic core, a phenyl group, and a methyl group, which together confer distinct chemical and biological properties.
Properties
CAS No. |
88151-85-3 |
|---|---|
Molecular Formula |
C18H27N |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
8-methyl-11-phenyl-8-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C18H27N/c1-19-13-10-17(16-8-4-2-5-9-16)14-18(15-19)11-6-3-7-12-18/h2,4-5,8-9,17H,3,6-7,10-15H2,1H3 |
InChI Key |
WUGKTAIBGHOKAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC2(C1)CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)
![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)






![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

